6-Chlorohexanoic acid, 4-nitrophenyl ester
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Overview
Description
6-Chlorohexanoic acid, 4-nitrophenyl ester is a chemical compound with the molecular formula C₁₂H₁₄ClNO₄ and a molecular weight of 271.697 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a chloro group on the hexanoic acid chain and a nitrophenyl ester group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorohexanoic acid, 4-nitrophenyl ester typically involves the esterification of 6-chlorohexanoic acid with 4-nitrophenol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane to dissolve the reactants and products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
6-Chlorohexanoic acid, 4-nitrophenyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield 6-chlorohexanoic acid and 4-nitrophenol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as ethanol or water.
Major Products Formed
Substitution Reactions: Products include substituted hexanoic acid derivatives and 4-nitrophenol.
Hydrolysis: The major products are 6-chlorohexanoic acid and 4-nitrophenol.
Scientific Research Applications
6-Chlorohexanoic acid, 4-nitrophenyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chlorohexanoic acid, 4-nitrophenyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 4-nitrophenol, which can then participate in various biochemical reactions. The chloro group can be involved in substitution reactions, leading to the formation of new compounds with different biological activities .
Comparison with Similar Compounds
Similar Compounds
6-Chlorohexanoic acid: This compound shares the chlorohexanoic acid structure but lacks the nitrophenyl ester group.
4-Nitrophenyl acetate: This compound contains the nitrophenyl ester group but has an acetate instead of a chlorohexanoic acid.
Uniqueness
6-Chlorohexanoic acid, 4-nitrophenyl ester is unique due to the presence of both the chlorohexanoic acid and nitrophenyl ester groups, which confer distinct chemical properties and reactivity. This combination allows the compound to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .
Properties
CAS No. |
61167-47-3 |
---|---|
Molecular Formula |
C12H14ClNO4 |
Molecular Weight |
271.69 g/mol |
IUPAC Name |
(4-nitrophenyl) 6-chlorohexanoate |
InChI |
InChI=1S/C12H14ClNO4/c13-9-3-1-2-4-12(15)18-11-7-5-10(6-8-11)14(16)17/h5-8H,1-4,9H2 |
InChI Key |
ILPNRCAJUCEDJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCCCCCl |
Origin of Product |
United States |
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